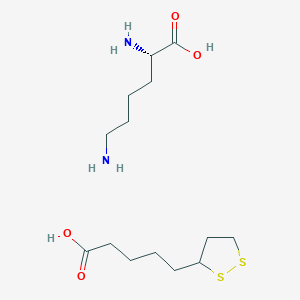

L-Lysine, mono-1,2-dithiolane-3-pentanoate

Übersicht

Beschreibung

This compound is primarily known for its role as a substrate for lipoamidase, an enzyme involved in various biochemical processes . L-Lysine is crucial for protein synthesis, while thioctic acid is a potent antioxidant that plays a role in energy metabolism.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von L-Lysin-Thioctat beinhaltet die Reaktion von L-Lysin mit Thioctsäure. Ein Verfahren beinhaltet das Auflösen von Thioctsäure in einem Lösungsmittelgemisch aus Ethanol und Ethylacetat bei einer Temperatur von 55-60 °C. Eine Lösung von L-Lysin in Ethanol wird dann tropfenweise zugegeben, und das Gemisch wird für ein paar Stunden reagieren gelassen. Das Produkt wird dann durch Abkühlen der Lösung kristallisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von L-Lysin-Thioctat umfasst in der Regel mikrobielle Fermentationsprozesse. L-Lysin wird durch die Fermentation von Zuckerrohrmelasse unter Verwendung von Stämmen von Corynebacterium glutamicum hergestellt. Der Fermentationsprozess wird optimiert, um hohe Ausbeuten und Reinheit von L-Lysin zu erreichen, das dann mit Thioctsäure zu L-Lysin-Thioctat umgesetzt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Lysin-Thioctat durchläuft verschiedene chemische Reaktionen, darunter nukleophile Substitution und Oxidations-Reduktionsreaktionen. Zum Beispiel reagiert es mit Ethylacetimidat in einer nukleophilen Substitutionsreaktion unter Bildung von Amidinderivaten .

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Ethylacetimidat wird als Reagenz unter milden Bedingungen verwendet, um Amidinderivate zu bilden.

Oxidations-Reduktion: Thioctsäure, ein Bestandteil von L-Lysin-Thioctat, kann aufgrund seiner Disulfidbindung Redoxreaktionen eingehen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von L-Lysin-Thioctat, wie Amidinderivate und reduzierte Formen von Thioctsäure .

Wissenschaftliche Forschungsanwendungen

L-Lysin-Thioctat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: L-Lysin-Thioctat wird hinsichtlich seiner Rolle im Zellstoffwechsel und seiner antioxidativen Eigenschaften untersucht.

Industrie: L-Lysin-Thioctat wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von L-Lysin-Thioctat beinhaltet seine Wechselwirkung mit Lipoamidase, die die Hydrolyse der Verbindung katalysiert. Thioctsäure, ein Bestandteil von L-Lysin-Thioctat, wirkt als Antioxidans, indem es freie Radikale abräumt und oxidativen Stress reduziert. Diese Verbindung beeinflusst auch verschiedene Stoffwechselwege, darunter diejenigen, die an der Energieproduktion und Proteinsynthese beteiligt sind .

Ähnliche Verbindungen:

- DL-Lysindihydrochlorid

- Lysinmonohydrat

- Lysin-Orotat

- L-Lysin-(S)-Maleat

- D-Lysinmonohydrochlorid

- L-Lysin, Sulfit (2:1)

Vergleich: L-Lysin-Thioctat ist aufgrund seiner Kombination aus L-Lysin und Thioctsäure einzigartig, die sowohl Aminosäure- als auch antioxidative Eigenschaften verleiht. Im Gegensatz zu anderen Lysinderivaten kann L-Lysin-Thioctat als Substrat für Lipoamidase dienen, was es in enzymatischen Studien wertvoll macht. Zusätzlich machen die antioxidativen Eigenschaften von Thioctsäure L-Lysin-Thioctat in medizinischen Anwendungen vorteilhaft, insbesondere bei Erkrankungen mit oxidativem Stress .

Wirkmechanismus

The mechanism of action of L-Lysine thioctate involves its interaction with lipoamidase, which catalyzes the hydrolysis of the compound. Thioctic acid, a component of L-Lysine thioctate, acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also influences various metabolic pathways, including those involved in energy production and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

- DL-Lysine dihydrochloride

- Lysine monohydrate

- Lysine Orotate

- L-Lysine (S)-maleate

- D-Lysine monohydrochloride

- L-Lysine, sulfite (2:1)

Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .

Eigenschaften

IUPAC Name |

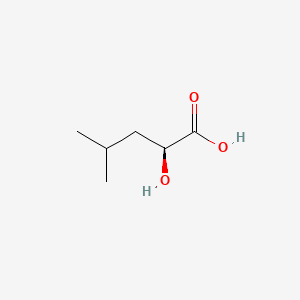

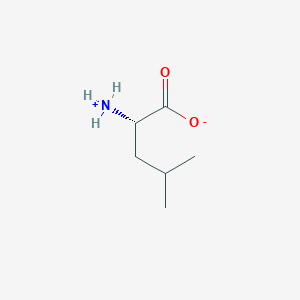

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943159 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-53-8 | |

| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)